molecular formula C20H30O5 B593036 17-trans Prostaglandin E3

17-trans Prostaglandin E3

Cat. No.: B593036
M. Wt: 350.4 g/mol
InChI Key: CBOMORHDRONZRN-YYFRSVFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-trans Prostaglandin E3 is a prostaglandin analog known for its ability to stimulate Nurr1-dependent transcriptional activity. This compound is primarily used in research related to conditions associated with Nurr1, including cancer and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin E3, often involves chemoenzymatic methods. A common intermediate, bromohydrin, is synthesized chemoenzymatically in two steps. This intermediate is then used in nickel-catalyzed cross-couplings and Wittig reactions to incorporate lipid chains . Another method involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .

Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale chemoenzymatic synthesis due to its efficiency and cost-effectiveness. The process includes the formation of key intermediates like Corey lactone, followed by sequential incorporation of lipid chains through cross-coupling and Wittig reactions .

Chemical Reactions Analysis

Types of Reactions: 17-trans Prostaglandin E3 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often uses reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly employs reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .

Scientific Research Applications

17-trans Prostaglandin E3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17-trans Prostaglandin E3 involves the stimulation of Nurr1-dependent transcriptional activity. Nurr1 is a nuclear receptor that regulates the expression of genes involved in cell survival, inflammation, and metabolism. By activating Nurr1, this compound modulates various cellular pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

    Prostaglandin E2: Another prostaglandin analog with similar biological activities.

    Prostaglandin F2α: Known for its role in inducing labor and controlling blood flow.

    Prostaglandin I2: Involved in vasodilation and inhibition of platelet aggregation.

Uniqueness: 17-trans Prostaglandin E3 is unique due to its specific ability to stimulate Nurr1-dependent transcriptional activity, which is not commonly observed in other prostaglandin analogs. This makes it particularly valuable for research in cancer and autoimmune diseases .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMORHDRONZRN-YYFRSVFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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